Methyl 4-bromo-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 4-bromo-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7BrO3. . This compound is characterized by the presence of a bromine atom at the 4-position of the benzofuran ring and a methyl ester group at the 2-position.
Mechanism of Action
Target of Action
Methyl 4-bromobenzofuran-2-carboxylate is a derivative of benzofuran, a compound known for its wide range of biological and pharmacological applications . Benzofuran and its derivatives have been found to be effective antimicrobial agents . The primary targets of these compounds are biomolecules with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .
Mode of Action
Benzofuran derivatives are known to interact with their targets through a process of deesterification . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .
Biochemical Pathways
It’s known that benzofuran derivatives can influence catabolic and anabolic pathways . Catabolic pathways break down larger molecules into smaller ones, releasing energy, while anabolic pathways synthesize larger biomolecules from smaller ones, absorbing energy .
Pharmacokinetics
The bioavailability of similar compounds is often improved through the development of derivatives that allow for once-daily dosing .
Result of Action
Benzofuran derivatives are known to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microbes .
Action Environment
The action, efficacy, and stability of Methyl 4-bromobenzofuran-2-carboxylate can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can be affected by differences in electronegativity . Additionally, the presence of a benzene ring in the compound allows for resonance stabilization, which can influence where substitutions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method involves the bromination of 2-hydroxybenzaldehyde with bromine in the presence of a catalyst to form 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to cyclization with an appropriate reagent to form the benzofuran ring. Finally, esterification with methanol in the presence of an acid catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-benzofuran-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dione and other oxidized products.
Reduction: Formation of 4-bromo-1-benzofuran-2-carbinol.
Scientific Research Applications
Methyl 4-bromo-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-benzofuran-2-carboxylate
- Methyl 4-fluoro-1-benzofuran-2-carboxylate
- Methyl 4-iodo-1-benzofuran-2-carboxylate
Uniqueness
Methyl 4-bromo-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and potency in various applications .
Biological Activity
Methyl 4-bromo-1-benzofuran-2-carboxylate (C10H7BrO3) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound consists of a benzofuran structure with a bromine substituent at the 4-position and a methoxycarbonyl group at the 2-position. The molecular formula is C10H7BrO3, and its SMILES representation is COC(=O)C1=CC2=C(O1)C=CC=C2Br
.
Synthesis
The synthesis of this compound typically involves halogenation reactions on benzofuran derivatives. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride . The compound can also be synthesized through various substitution reactions involving carboxylic acid derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For example, related benzofuran compounds have shown significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 and MCF-7. One study demonstrated that a closely related compound exhibited an IC50 value of 2.52 µM against MDA-MB-231 cells, indicating strong antiproliferative activity .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
9e | MDA-MB-231 | 2.52 |
Doxorubicin | MDA-MB-231 | 2.36 |
Other Derivatives | Various | >100 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways related to cancer cell proliferation. For instance, some benzofuran derivatives have been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining pH balance in cells and are implicated in tumorigenesis .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have indicated that certain benzofuran derivatives possess bacteriostatic effects against various Gram-positive and Gram-negative bacteria . The compound's effectiveness varies based on its structural modifications and the specific microbial strains tested.
Case Studies
A notable case study involved the evaluation of several benzofuran derivatives for their cytotoxic effects on human cancer cell lines. The study found that modification of the benzofuran structure significantly influenced biological activity. For example, compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-brominated counterparts .
Properties
IUPAC Name |
methyl 4-bromo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMYBHSHRUCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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